molecular formula C16H13BrN2O3S B10979900 Ethyl 5-(4-bromobenzamido)-4-cyano-3-methylthiophene-2-carboxylate

Ethyl 5-(4-bromobenzamido)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B10979900
M. Wt: 393.3 g/mol
InChI Key: UJAXTNZZQUUWAC-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-bromobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate is an organic compound with a complex structure It contains a thiophene ring substituted with various functional groups, including a bromobenzoyl group, a cyano group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(4-bromobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the cyano and methyl groups. The bromobenzoyl group is then attached through a coupling reaction, and finally, the ethyl ester is formed through esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-bromobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[(4-bromobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-[(4-bromobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group can form strong interactions with active sites, while the cyano and ester groups can modulate the compound’s overall reactivity and binding affinity. These interactions can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Ethyl 5-[(4-bromobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate can be compared with similar compounds such as:

    Ethyl 4-bromobenzoate: This compound lacks the thiophene ring and cyano group, making it less complex and potentially less versatile in applications.

    Ethyl 3-(4-bromophenyl)-3-oxopropanoate: This compound has a similar bromobenzoyl group but differs in the rest of the structure, leading to different reactivity and applications.

The uniqueness of ethyl 5-[(4-bromobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C16H13BrN2O3S

Molecular Weight

393.3 g/mol

IUPAC Name

ethyl 5-[(4-bromobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C16H13BrN2O3S/c1-3-22-16(21)13-9(2)12(8-18)15(23-13)19-14(20)10-4-6-11(17)7-5-10/h4-7H,3H2,1-2H3,(H,19,20)

InChI Key

UJAXTNZZQUUWAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)Br)C#N)C

Origin of Product

United States

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